4'-Chloro-4-methoxy-[1,1'-biphenyl]-2-amine
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Overview
Description
4’-Chloro-4-methoxy-[1,1’-biphenyl]-2-amine is an organic compound with the molecular formula C13H11ClO It is a biphenyl derivative, characterized by the presence of a chloro group at the 4’ position and a methoxy group at the 4 position on the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-4-methoxy-[1,1’-biphenyl]-2-amine typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of biphenyl using acetyl chloride and aluminum chloride as a catalyst.
Reduction: The acylated product is then reduced to form the corresponding alcohol.
Substitution: The alcohol undergoes a substitution reaction with a chloro and methoxy group to form the final product.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 4’-Chloro-4-methoxy-[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the biphenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
4’-Chloro-4-methoxy-[1,1’-biphenyl]-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential anti-inflammatory and analgesic effects.
Industry: It is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.
Mechanism of Action
The mechanism of action of 4’-Chloro-4-methoxy-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
4-Chloro-4’-methoxy-1,1’-biphenyl: This compound lacks the amine group but shares similar structural features.
4-Methoxy-1,1’-biphenyl: This compound lacks both the chloro and amine groups.
4-Chloro-1,1’-biphenyl: This compound lacks the methoxy and amine groups.
Uniqueness: 4’-Chloro-4-methoxy-[1,1’-biphenyl]-2-amine is unique due to the presence of both chloro and methoxy groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications and makes it a valuable compound in various research fields.
Properties
IUPAC Name |
2-(4-chlorophenyl)-5-methoxyaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-16-11-6-7-12(13(15)8-11)9-2-4-10(14)5-3-9/h2-8H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJHUHUXMJLIAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(C=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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